1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate is a compound that belongs to the class of nitrosamines. Nitrosamines are known for their potent carcinogenic properties and are found in various environments, including air, water, and food. This compound has a unique structure that includes both nitroso and carbamodithioate functional groups, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate typically involves the nitrosation of secondary amines. The reaction is carried out under cold acidic conditions using nitrous acid (HONO) as the nitrosating agent . The general reaction scheme is as follows: [ \text{R}_2\text{NH} + \text{HONO} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] In this case, the secondary amine is ethylamine, and the reaction conditions are carefully controlled to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like thiols and amines can react with the nitroso group under mild conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its carcinogenic properties.
Medicine: Investigated for its role in drug development and its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate involves the interaction of the nitroso group with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The compound’s molecular targets include nucleophilic sites on proteins and nucleic acids, and its pathways involve the formation of reactive intermediates that can cause cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Comparison
1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate is unique due to its combination of nitroso and carbamodithioate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to other nitrosamines.
Eigenschaften
CAS-Nummer |
82846-53-5 |
---|---|
Molekularformel |
C9H19N3OS2 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19N3OS2/c1-5-11(6-2)9(14)15-8(4)12(7-3)10-13/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
XQQHJTPIYCMLQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SC(C)N(CC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.